![molecular formula C31H62O3 B14288033 31-Hydroxyhentriacontanoic acid CAS No. 122166-15-8](/img/no-structure.png)
31-Hydroxyhentriacontanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
31-Hydroxyhentriacontanoic acid is a long-chain fatty acid with the molecular formula C31H62O3. It consists of 31 carbon atoms, 62 hydrogen atoms, and 3 oxygen atoms. This compound is characterized by the presence of a hydroxyl group at the 31st carbon position and a carboxyl group at the terminal end, making it a unique ω-hydroxy fatty acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 31-hydroxyhentriacontanoic acid typically involves the oxidation of hentriacontanoic acid. The hydroxylation process can be achieved using various oxidizing agents under controlled conditions. For instance, the use of potassium permanganate (KMnO4) in an alkaline medium can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of hentriacontanoic acid from natural sources such as peat wax and montan wax, followed by chemical modification to introduce the hydroxyl group. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 31-Hydroxyhentriacontanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 31-Ketohentriacontanoic acid.
Reduction: 31-Hydroxyhentriacontanol.
Substitution: 31-Hydroxyhentriacontanoate esters.
Wissenschaftliche Forschungsanwendungen
31-Hydroxyhentriacontanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of 31-hydroxyhentriacontanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, influencing membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Similar Compounds:
Hentriacontanoic acid: Lacks the hydroxyl group at the 31st position.
ω-Hydroxy fatty acids: Similar structure but vary in chain length and position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
122166-15-8 | |
Molekularformel |
C31H62O3 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
31-hydroxyhentriacontanoic acid |
InChI |
InChI=1S/C31H62O3/c32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h32H,1-30H2,(H,33,34) |
InChI-Schlüssel |
BSCSQRJIOHAREW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.